molecular formula C21H20N2O4 B2503246 1-allyl-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-49-3

1-allyl-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2503246
CAS RN: 941898-49-3
M. Wt: 364.401
InChI Key: IXDCMPOTRYLHOJ-UHFFFAOYSA-N
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Description

The compound 1-allyl-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to a class of organic substances known as 4-oxoquinolines, which are of significant importance in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit attached to the C-3 carbon of the 4-oxoquinoline core is particularly associated with various biological activities .

Synthesis Analysis

The synthesis of related 4-hydroxy-2-oxoquinoline derivatives has been reported using simple methods. For instance, the preparation of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, which share a similar core structure to the compound , involves the use of peptide coupling agents with good to excellent yields . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of 4-oxoquinoline derivatives is characterized by the presence of a 4-oxoquinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring with a ketone at the 4-position. The substitution at the N-1 position, such as with an allyl group, and the presence of a carboxamide group at the C-3 position, are critical for the biological activity of these compounds .

Chemical Reactions Analysis

Chemical reactions involving 4-oxoquinoline derivatives can be regioselective, as seen in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which occurs at the nitrogen of the oxoquinoline group . Additionally, halogenation reactions with molecular bromine have been observed to proceed with cyclization, forming oxazoloquinoline derivatives when using one equivalent of bromine, and further bromination of the aromatic ring of the amide fragment when using an excess of bromine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as the allyl group and the ethoxyphenyl group can affect the compound's polarity, solubility, and overall reactivity. These properties are crucial for the compound's pharmacokinetic profile and its ability to interact with biological targets .

Scientific Research Applications

Chemical Reactions and Derivatives

Research on 1-allyl-N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and related compounds highlights their complex chemical behavior under various conditions, contributing to the field of heterocyclic chemistry. One study investigated the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene-hydrazides, finding that the 1-N-allyl derivative undergoes characteristic halocyclization to form oxazolo[3,2-a]-quinoline derivatives. This reaction contrasts with the bromination of 1-N-hexyl-substituted acylhydrazone, which occurs unexpectedly in the azomethine fragment, indicating a nuanced reactivity that could inform the development of new compounds with tailored properties (Ukrainets et al., 2011).

Another study elaborates on the synthesis and bromination of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, proposing a simple method for their preparation. The compounds obtained demonstrate varied reactions to bromination, with one equivalent of molecular bromine leading to cyclization and excess bromine causing aromatic ring bromination in the amide fragment. This differential reactivity is explored alongside the analgesic activity of the products, offering insights into the structural factors influencing both chemical reactivity and potential biological activity (Ukrainets et al., 2013).

Biological Activities and Applications

The exploration of the biological activities of this compound and its derivatives extends into various domains, including antimicrobial and potential anticancer applications. Research into the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, for example, provides a framework for understanding how modifications to the quinoline structure can impact biological efficacy. This work, synthesizing compounds from a lead molecule and screening them for antifungal and antibacterial activities, demonstrates the versatility of quinoline derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Patel & Patel, 2010).

Moreover, a study on the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents underlines the importance of structural analysis in correlating chemical properties with biological activity. The detailed structural elucidation, combined with an assessment of the inhibition of cancer cell growth, showcases the potential of quinoline derivatives in oncology, providing a foundation for the development of novel anticancer compounds (Matiadis et al., 2013).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-13-23-16-11-7-5-9-14(16)19(24)18(21(23)26)20(25)22-15-10-6-8-12-17(15)27-4-2/h3,5-12,24H,1,4,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDCMPOTRYLHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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